Cobalt(II) oxide

Descripción general

Descripción

Synthesis Analysis

Cobalt(II) oxide can be synthesized through various methods, including thermal decomposition, hydrothermal synthesis, and chemical vapor deposition (CVD). For instance, mechanochemical reactions of Co(NO3)2·6H2O with NH4HCO3 followed by thermal treatment at 300°C result in the formation of Co3O4 nanoparticles, showcasing the simplicity and efficiency of obtaining cobalt oxide at the nanoscale (Yang et al., 2004). Another approach involves using cobalt(II) β-diketonate as a precursor in CVD to tailor film composition and nanostructure, indicating the adaptability of synthesis methods to desired application-specific properties (Barreca et al., 2001).

Molecular Structure Analysis

The molecular structure of cobalt(II) oxide plays a crucial role in its chemical reactivity and physical properties. Studies on cobalt(II)-pyromellitate complexes highlight the diverse coordination environments possible for cobalt ions, influencing magnetic and structural properties crucial for applications in catalysis and materials science (Kumagai et al., 2002).

Chemical Reactions and Properties

Cobalt(II) oxide participates in a variety of chemical reactions, underpinning its role in catalysis and environmental applications. For instance, cobalt-iron oxides synthesized through a glycol solvothermal process demonstrate efficient catalysis in peroxymonosulfate-mediated organics degradation, highlighting the potential for cobalt oxides in water treatment and environmental remediation (Zhu et al., 2019).

Physical Properties Analysis

The physical properties of cobalt(II) oxide, such as morphology, surface area, and porosity, are critical for its application in sensors, catalysts, and electrodes. Novel synthesis methods, like the leaf-templated strategy, have led to the development of 3D hierarchical porous cobalt oxide nanostructures, which offer enhanced electrocatalytic activity and sensitivity due to their high specific surface area and numerous active sites (Han et al., 2015).

Chemical Properties Analysis

The chemical properties of cobalt(II) oxide, such as its redox behavior, play a significant role in its functionality as a catalyst and in energy storage applications. The synthesis of cobalt oxide nanoparticles anchored to multiwalled carbon nanotubes showcases the potential for enhanced electrocatalytic reactions and sensitive detection of hydrogen peroxide, underlining the importance of cobalt oxide's chemical properties in developing advanced materials for electrochemical applications (Heli & Pishahang, 2014).

Aplicaciones Científicas De Investigación

-

Electrochemical Water Splitting

- Field : Electrochemistry .

- Application : Co3O4 is used as an electrocatalyst for improving hydrogen production through electrochemical water splitting .

- Method : The electrolyte poured in water splitting devices is alkaline solution under normal conditions, such as KOH .

- Results : The use of Co3O4 as an electrocatalyst has shown to improve the efficiency of hydrogen production .

-

Fabrication of Hollow Structures

- Field : Materials Science .

- Application : Co3O4 is used in the fabrication of hollow structures .

- Method : The method involves the rational design and fabrication of Co3O4 hollow structures .

- Results : These hollow structures have unique properties and applications such as magnetic, catalytic and superhydrophobic properties .

-

Construction of Composite Catalysts

- Field : Catalysis .

- Application : Co3O4 is used in the construction of composite catalysts .

- Method : The method involves the incorporation of cobalt cations in the structure of other metal oxides .

- Results : The construction of these composite catalysts has shown to improve their catalytic performance .

-

Biomedicine

- Field : Biomedicine .

- Application : Co3O4 nanoparticles are used in various biomedical applications such as antibacterial, antiviral, antifungal, therapeutic agents, anticancer, and drug delivery .

- Method : The method involves the synthesis of Co3O4 nanoparticles .

- Results : The use of Co3O4 nanoparticles has shown promising results in various biomedical applications .

-

Energy Storage

-

Gas Sensing

-

Ceramics Industry

- Field : Ceramics .

- Application : Co3O4 is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels .

- Method : The method involves the addition of Co3O4 during the glaze or enamel preparation process .

- Results : The use of Co3O4 provides a deep shade of blue named cobalt blue .

-

Chemical Industry

- Field : Chemical Industry .

- Application : Co3O4 is used in the chemical industry for producing cobalt (II) salts .

- Method : The method involves the reaction of Co3O4 with other chemicals to produce cobalt (II) salts .

- Results : The production of cobalt (II) salts is crucial for various chemical processes .

-

Pottery Enamel and Glass

-

Lithium-Ion Batteries

- Field : Energy Storage .

- Application : Co3O4 is used as an electrode in some lithium-ion batteries .

- Method : The method involves the synthesis of Co3O4 nanoparticles and their incorporation into the battery’s electrode .

- Results : The use of Co3O4 as an electrode has shown to improve the performance of lithium-ion batteries .

-

Water Treatment

-

Supercapacitors

-

Coloring Agent

- Field : Ceramics and Glass Industry .

- Application : Co3O4 is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels . It is also used in cobalt blue glass .

- Method : The method involves the addition of Co3O4 during the glaze, enamel, or glass preparation process .

- Results : The use of Co3O4 provides a deep shade of blue named cobalt blue .

-

Production of Cobalt Salts

- Field : Chemical Industry .

- Application : Co3O4 is used in the chemical industry for producing cobalt (II) salts .

- Method : The method involves the reaction of Co3O4 with other chemicals to produce cobalt (II) salts .

- Results : The production of cobalt (II) salts is crucial for various chemical processes .

-

Alternative to Cobalt(II) Oxide

- Field : Pottery Enamel and Glass .

- Application : Cobalt (II,III) oxide, a related material to Co3O4, is used as a blue coloring agent for pottery enamel and glass, as an alternative to cobalt (II) oxide .

- Method : The method involves the addition of Cobalt (II,III) oxide during the glass or enamel preparation process .

- Results : The use of Cobalt (II,III) oxide provides a deep shade of blue .

-

Electrode in Lithium-Ion Batteries

- Field : Energy Storage .

- Application : Cobalt (II,III) oxide is used as an electrode in some lithium-ion batteries, possibly in the form of cobalt oxide nanoparticles .

- Method : The method involves the synthesis of cobalt oxide nanoparticles and their incorporation into the battery’s electrode .

- Results : The use of Cobalt (II,III) oxide as an electrode has shown to improve the performance of lithium-ion batteries .

Safety And Hazards

Direcciones Futuras

Propiedades

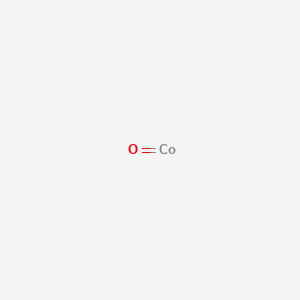

IUPAC Name |

oxocobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYJDGYRUAWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.933 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid that is dark gray (commercial product), olive green, or red; [Merck Index] Green powder, insoluble in water; [MSDSonline], BLACK-TO-GREEN CRYSTALS OR POWDER. | |

| Record name | Cobalt oxide (CoO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.88 mg/L at 20 °C, 3.27 mg/L at 37 °C (column elution method), Practically insoluble in water, Insoluble in water, Soluble in acids or alkalies, Insoluble in ammonium hydroxide; soluble in acids and alkali hydroxides, Solubility in water: none | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.7-6.7 depending on preparation, Relative density: 6.66 at 21.3 °C (OECD Guideline 109 (Density of Liquids and Solids)), 5.7-6.7 g/cm³ | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The aim of this study was to find out the intracellular signaling transduction pathways involved in cobalt oxide nanoparticles (CoO NPs) mediated oxidative stress in vitro and in vivo system. Cobalt oxide nanoparticles released excess Co++ ions which could activated the NADPH oxidase and helps in generating the reactive oxygen species (ROS). Our results showed that CoO NPs elicited a significant (p<0.05) amount of ROS in lymphocytes. In vitro pretreatment with N-acetylene cystine had a protective role on lymphocytes death induced by CoO NPs. In vitro and in vivo results showed the elevated level of TNF-alpha after CoO NPs treatment. This TNF-alpha phosphorylated the p38 mitogen-activated protein kinase followed by activation of caspase 8 and caspase 3 which could induce cell death. This study showed that CoO NPs induced oxidative stress and activated the signaling pathway of TNF-alpha-caspase-8-p38-caspase-3 to primary immune cells. This study suggested that bare CoO NPs are a toxic for primary human immune cells that deals directly with human health. Surface modification or surface functionalization may open the gateway for further use of CoO NPs in different industrial use or in biomedical sciences. /Cobalt oxide nanoparticles/ | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cobalt(II) oxide | |

Color/Form |

Powder or cubic or hexagonal crystals; color varies from olive green to red depending on particle size, but the commercial material is usually dark gray, Gray cubic crystals, Grayish powder under most conditiond; can form green brown crystals., Black to green crystals or powder | |

CAS RN |

1307-96-6 | |

| Record name | Cobalt oxide (CoO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobaltous oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt oxide (CoO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

About 1935 °C, 1935 °C | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)